molecular formula C7H5BrClNO2 B1601564 1-(Bromomethyl)-3-chloro-2-nitrobenzene CAS No. 56433-00-2

1-(Bromomethyl)-3-chloro-2-nitrobenzene

Cat. No.: B1601564
CAS No.: 56433-00-2
M. Wt: 250.48 g/mol
InChI Key: AQAIAXUOYCTOOS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, featuring bromomethyl, chloro, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloro-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloro-2-nitrotoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of the methyl group with a bromomethyl group .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Reduction: Formation of 1-(Aminomethyl)-3-chloro-2-nitrobenzene.

    Oxidation: Formation of 3-chloro-2-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic attack, leading to the formation of new bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-chloro-4-nitrobenzene
  • 1-(Bromomethyl)-4-chloro-2-nitrobenzene
  • 1-(Bromomethyl)-3-chloro-4-nitrobenzene

Comparison: 1-(Bromomethyl)-3-chloro-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIAXUOYCTOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481602
Record name 3-chloro-2-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56433-00-2
Record name 1-(Bromomethyl)-3-chloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (4.67 g, 26.23 mmol) was added to a stirred solution of 6-methyl-2-chloro-1-nitrobenzene (4.5 g, 26.23 mmol) in distilled carbon-tetrachloride. Benzoyl peroxide (0.01 g) was added to the reaction mixture and the mixture was refluxed for 8 h. The solid separated was filtered. The filtrate was concentrated to get the crude product, which was purified by using column chromatography (silica gel, pet.ether 60-80° C.) to obtain the title compound. Yield: 2.69 g, (41%); MS: m/e (CI) 253 (M+1).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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